![molecular formula C39H33ClN2O4S B11508977 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11508977.png)
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, a thienyl group, and a diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Benzyl Ether: The reaction of 4-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-[(4-chlorobenzyl)oxy]-3-ethoxyphenol.
Diazepine Ring Formation: The intermediate is then reacted with 2-aminobenzophenone under acidic conditions to form the diazepine ring.
Thienylcarbonyl Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Scientific Research Applications
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its aromatic and heterocyclic components make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepine core allows it to bind to GABA receptors, potentially modulating their activity and leading to sedative or anxiolytic effects. Additionally, the thienylcarbonyl group may interact with other proteins or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Thiophene Derivatives: Compounds containing the thienyl group, used in various pharmaceutical and materials science applications.
Uniqueness
11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-phenyl-10-(2-thienylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a diazepine core with a thienylcarbonyl group, providing a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C39H33ClN2O4S |
---|---|
Molecular Weight |
661.2 g/mol |
IUPAC Name |
6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-9-phenyl-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C39H33ClN2O4S/c1-2-45-35-23-27(16-19-34(35)46-24-25-14-17-29(40)18-15-25)38-37-31(21-28(22-33(37)43)26-9-4-3-5-10-26)41-30-11-6-7-12-32(30)42(38)39(44)36-13-8-20-47-36/h3-20,23,28,38,41H,2,21-22,24H2,1H3 |
InChI Key |
GEGDYHYQKVHQKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=CS6)OCC7=CC=C(C=C7)Cl |
Origin of Product |
United States |
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